molecular formula C14H11N3OS B3015829 (2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 667413-51-6

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B3015829
M. Wt: 269.32
InChI Key: MJAVGPUPARPUHB-XYOKQWHBSA-N
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Description

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, more commonly referred to as CMTPT, is a synthetic small molecule that has recently gained attention for its potential applications in scientific research and development. CMTPT belongs to a class of compounds known as thiazolopyridines, which have been studied for their ability to act as inhibitors of certain enzymes. This has made them attractive for research in biochemistry, physiology, and other fields.

Scientific Research Applications

  • Chemoselective Synthesis of Thiazoles : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize thiazoles, employing a chemoselective thionation-cyclization of highly functionalized enamides (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).

  • Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized a series of benzamides, starting from 2-(4-methylphenyl)acetic acid, and evaluated them for anticancer activity against various cancer cell lines (B. Ravinaik et al., 2021).

  • Production of Pyridine Derivatives : O'callaghan et al. (1999) demonstrated the production of various methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and related compounds through the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate (C. N. O'callaghan et al., 1999).

  • Antitumor and Antifungal Activities : El-bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives with biologically active moieties and evaluated their potential antitumor and antifungal activities (K. El-bayouki et al., 2011).

  • Dynamin GTPase Inhibitors Development : Gordon et al. (2013) developed a focused library of compounds, confirming the critical role of the tertiary dimethylamino-propyl moiety in inhibiting dynamin GTPase (C. Gordon et al., 2013).

  • Synthesis of Piperidine-based Derivatives : Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, some of which exhibited significant anti-arrhythmic activity (H. Abdel‐Aziz et al., 2009).

properties

IUPAC Name

(E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-10-2-4-11(5-3-10)8-12(9-15)13(18)17-14-16-6-7-19-14/h2-8H,1H3,(H,16,17,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAVGPUPARPUHB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

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